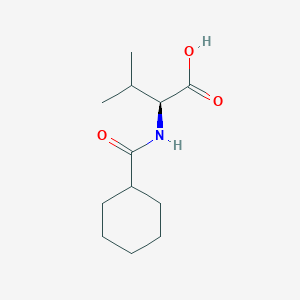
L-Valine, N-(cyclohexylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclohexylformamido group attached to a chiral center, making it an interesting subject for research in stereochemistry and chiral separation techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid typically involves the formation of the chiral center through asymmetric synthesis. One common method is the catalytic asymmetric synthesis of α-chiral primary amines, which can then be further modified to introduce the cyclohexylformamido group . This process often involves the use of chiral catalysts and specific reaction conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid may involve large-scale asymmetric synthesis techniques, including preparative-scale chromatography and enantioselective liquid–liquid extraction . These methods are designed to produce enantiopure compounds efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(cyclohexylamino)-3-methylbutanoic acid
- (2S)-2-(cyclohexylcarbamoyl)-3-methylbutanoic acid
- (2S)-2-(cyclohexylformamido)-3-ethylbutanoic acid
Uniqueness
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is unique due to its specific cyclohexylformamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(2S)-2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
XYLGNAIAXWHHNJ-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


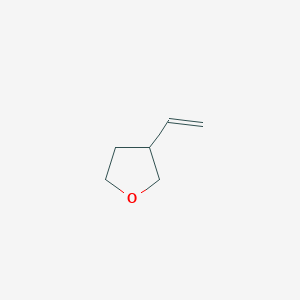
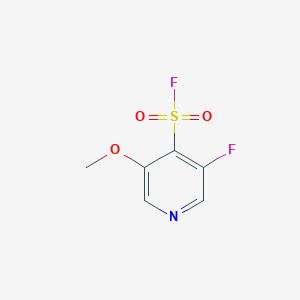
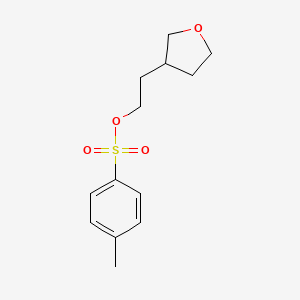
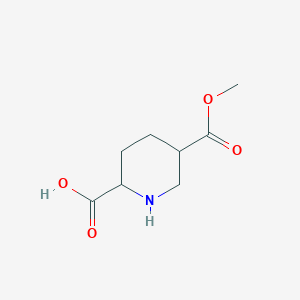
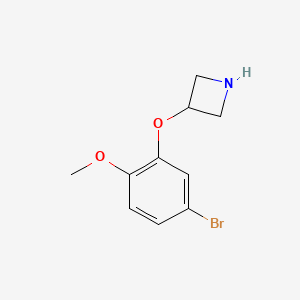
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
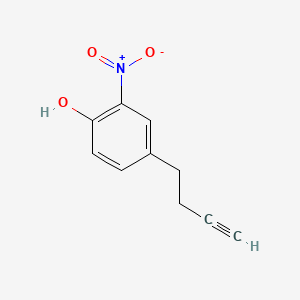
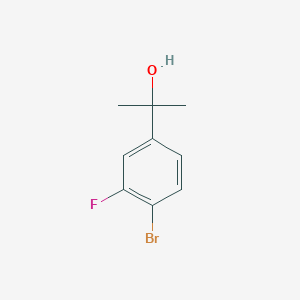
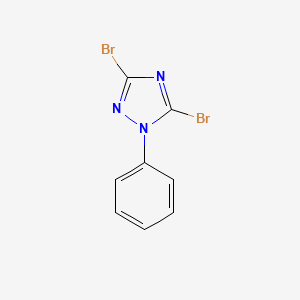
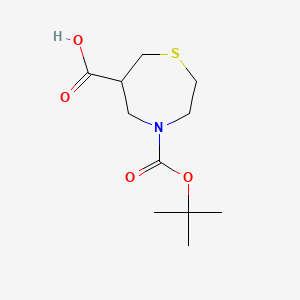

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
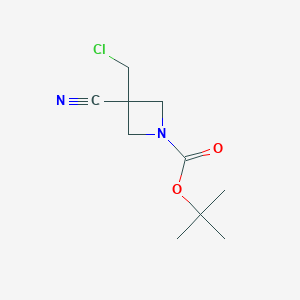
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
